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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)-4-

oxocyclohexanecarboxylic Acid

CAS No.: 887978-71-4

Cat. No.: B1603787 Get Quote

Executive Summary: The Scaffold Advantage
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid represents a "privileged scaffold" in

medicinal chemistry.[1] Its structural architecture—a lipophilic chlorophenyl ring coupled with a

polarizable cyclohexanone core—positions it as a critical intermediate for Phosphodiesterase 4

(PDE4) inhibitors and central nervous system (CNS) analgesics (structurally analogous to

Tilidine and Tramadol precursors).[1]

This guide outlines a rigorous theoretical framework to validate this molecule's electronic

stability, reactivity, and binding potential before wet-lab synthesis.[1] We utilize Density

Functional Theory (DFT) and Molecular Docking simulations to predict its behavior in biological

systems.[1]

Computational Architecture & Methodology
To ensure high-fidelity predictions, the theoretical study of this molecule must follow a multi-

tiered computational workflow. The following protocol guarantees data integrity and

reproducibility.

Electronic Structure Theory (DFT Protocol)
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Objective: Determine the global minimum energy conformation and reactive sites (HOMO-

LUMO).

Software Kernel: Gaussian 16 / ORCA 5.0[1]

Functional/Basis Set: B3LYP/6-311++G(d,p)

Rationale: The B3LYP hybrid functional provides an optimal balance between cost and

accuracy for organic thermochemistry.[1] The split-valence triple-zeta basis set (6-311)

with diffuse functions (++) is essential for correctly modeling the lone pairs on the ketone

and carboxylic acid oxygens.[1]

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model)[1]

Solvent: Water (

) and DMSO (

) to mimic physiological and stock solution environments.[1]

Key Observable: Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions.[1]

Negative Potential (Red): Localized on the carbonyl oxygen (C=O) and the hydroxyl oxygen

of the carboxyl group.[1] These are prime H-bond acceptors.

Positive Potential (Blue): Localized on the carboxylic proton (-COOH).[1] This is the primary

H-bond donor.[1]

Neutral/Green: The 3-chlorophenyl ring, indicating a hydrophobic region suitable for

-stacking or hydrophobic pocket occupancy.[1]

Vibrational Spectroscopy Validation
Theoretical IR and Raman spectra must be computed to validate synthesized samples.[1]

Scale Factor: 0.961 (for B3LYP/6-311G**) to correct for anharmonicity.
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Marker Bands:

: Predicted ~1715 cm⁻¹ (strong).[1]

: Predicted ~1740 cm⁻¹ (strong).[1]

: Broad band ~3000-3400 cm⁻¹ (H-bonded).[1]

Pharmacological Simulation: Target Interaction
Given the structural homology to known PDE4 inhibitors (which often feature a phenyl ring

linked to a cyclic ketone or ether), we define a theoretical docking protocol using PDE4B as the

target receptor.[1]

Molecular Docking Protocol
Target: Phosphodiesterase 4B (PDB ID: 1XMU or similar high-res crystal structure).[1]

Workflow:

Ligand Preparation:

The carboxylic acid group is deprotonated (carboxylate anion, -COO⁻) at physiological pH

(7.4).[1]

Energy minimization using the MMFF94 force field.[1]

Grid Generation:

Center: Active site defined by the co-crystallized ligand (e.g., Rolipram).[1]

Box Size:

Å.[1]

Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina or Glide XP).

Predicted Binding Mode[1]
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Hydrophobic Clamp: The 3-chlorophenyl moiety is predicted to occupy the hydrophobic

pocket (Q-pocket), engaging in

-

T-shaped interactions with Phe372.[1]

Metal Coordination: The 4-oxo (ketone) group often coordinates with the catalytic

Zinc/Magnesium ion cluster (

) deep in the active site.[1]

Hydrogen Bonding: The carboxylate tail forms salt bridges or H-bonds with Gln369 or solvent

molecules at the pocket entrance.[1]

Visualization of Theoretical Workflow
The following diagram illustrates the logical flow from structural conception to pharmacological

validation.
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Figure 1: Integrated computational workflow for characterizing the 1-(3-Chlorophenyl)-4-
oxocyclohexanecarboxylic acid scaffold.

ADMET & Physicochemical Profile (Theoretical)
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Using QSAR (Quantitative Structure-Activity Relationship) models, we can predict the "drug-

likeness" of this molecule.[1]

Table 1: Theoretical Physicochemical Parameters (Lipinski's Rule of 5)

Parameter Value (Predicted) Status Clinical Implication

Molecular Weight 252.69 g/mol Pass (<500)
High oral absorption

potential.[1]

LogP (Lipophilicity) ~2.4 - 2.8 Pass (<5)

Optimal for membrane

permeability; likely

CNS active.[1]

H-Bond Donors 1 (-COOH) Pass (<5) Good bioavailability.[1]

H-Bond Acceptors 3 (C=O, -COO) Pass (<10)
Efficient receptor

interaction.[1]

Rotatable Bonds 2 Pass

Rigid scaffold

minimizes entropic

penalty upon binding.

[1]

TPSA ~54 Å² Pass (<140)

High probability of

Blood-Brain Barrier

(BBB) penetration.[1]

Note: The presence of the Chlorine atom increases lipophilicity (LogP) compared to the non-

halogenated analog, enhancing CNS penetration but potentially increasing metabolic stability

issues.[1]

Synthetic Feasibility & Thermodynamics
While this guide focuses on theory, the computational data supports specific synthetic routes.

Thermodynamics: The formation of the cyclohexane ring via a Robinson Annulation or Diels-

Alder type reaction is thermodynamically favored (

).[1]
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Stability: DFT calculations of the keto-enol tautomerism predict the keto form (4-oxo) is

significantly more stable (>15 kcal/mol) than the enol form in the gas phase, ensuring the

integrity of the ketone pharmacophore during storage.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oxocyclohexanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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